molecular formula C11H11NO2 B12286261 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B12286261
M. Wt: 189.21 g/mol
InChI Key: CRRWBJKHXSTGCA-UHFFFAOYSA-N
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Description

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,13,14)

InChI Key

CRRWBJKHXSTGCA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CN1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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